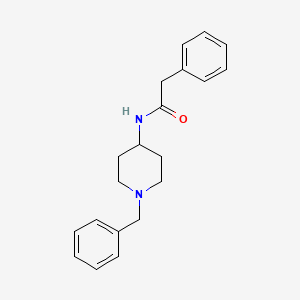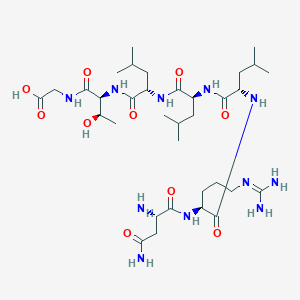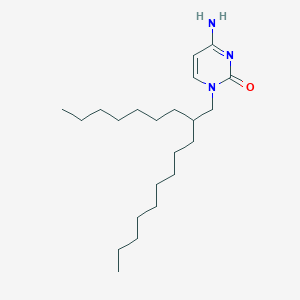
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2-phenylacetamide typically involves the reaction of 1-benzylpiperidin-4-one with phenylacetic acid or its derivatives. One common method involves the reduction of N-(1-benzylpiperidin-4-ylidene)acetohydrazide using sodium borohydride in a mixture of ethanol and tetrahydrofuran . The reaction conditions often include stirring at room temperature and subsequent purification steps such as crystallization from acetone .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1-benzylpiperidin-4-yl)-2-phenylacetic acid, while reduction may yield N-(1-benzylpiperidin-4-yl)-2-phenylethanol.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It can be used in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist or agonist at certain receptor sites, modulating their activity and leading to various physiological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: This compound is structurally similar and has been studied for its potential analgesic properties.
N-(1-benzylpiperidin-4-yl)-2-furamide: This compound is used in pharmaceutical research and has similar structural features.
Uniqueness
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
132862-06-7 |
|---|---|
Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C20H24N2O/c23-20(15-17-7-3-1-4-8-17)21-19-11-13-22(14-12-19)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,21,23) |
InChI Key |
DCWZTDBABTVENH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)


![Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-](/img/structure/B14266195.png)


![Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane](/img/structure/B14266231.png)
![6-Phenylsulfanylbenzo[7]annulene-1,4,7-trione](/img/structure/B14266236.png)

![N-[5-(2-Formylhydrazinyl)thiophen-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14266260.png)

![[(2R,3R)-3-(4-methylphenyl)oxiran-2-yl]-phenylmethanone](/img/structure/B14266274.png)

![4-[(1,3-Dioxolan-4-yl)methyl]morpholine](/img/structure/B14266286.png)
